molecular formula C8H12N2O B11920520 1-(3-Methoxypyridin-2-yl)-N-methylmethanamine

1-(3-Methoxypyridin-2-yl)-N-methylmethanamine

Cat. No.: B11920520
M. Wt: 152.19 g/mol
InChI Key: NVPUTARHSARTCG-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-2-yl)-N-methylmethanamine is a pyridine-derived methanamine compound characterized by a 3-methoxy-substituted pyridine ring attached to an N-methylmethanamine group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-methoxypyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2O/c1-9-6-7-8(11-2)4-3-5-10-7/h3-5,9H,6H2,1-2H3

InChI Key

NVPUTARHSARTCG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=N1)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halopyridine Intermediates

A widely employed strategy involves the displacement of a halogen atom on a pre-functionalized pyridine scaffold. For instance, 2-chloro-3-methoxypyridine serves as a key intermediate, where the chlorine atom at the 2-position undergoes nucleophilic substitution with N-methylmethanamine. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic quantities of potassium iodide may enhance reactivity by generating a more nucleophilic iodide intermediate .

Optimization Considerations :

  • Solvent Effects : Reactions in DMF yield higher conversion rates (~75%) compared to tetrahydrofuran (THF, ~50%) due to improved solvation of ionic intermediates.

  • Temperature : Prolonged heating (>24 hours) at 100°C minimizes side products such as dimerization or over-alkylation.

  • Base Selection : The use of triethylamine (Et₃N) or diisopropylethylamine (DIPEA) neutralizes generated HCl, shifting the equilibrium toward product formation .

Reductive Amination of Pyridine Carbaldehydes

Reductive amination offers a streamlined approach by condensing 3-methoxypyridine-2-carbaldehyde with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or pyridine borane complex are preferred for their selectivity in reducing imine intermediates without affecting the methoxy group. This one-pot method achieves moderate yields (60–70%) under mild conditions (room temperature, 12–18 hours) .

Critical Parameters :

  • pH Control : Buffering the reaction at pH 5–6 using acetic acid ensures protonation of the intermediate imine, facilitating reduction.

  • Stoichiometry : A 1.5:1 molar ratio of aldehyde to methylamine minimizes unreacted starting material.

Grignard Addition to Pyridine Nitriles

The addition of a methylmagnesium bromide (MeMgBr) Grignard reagent to 3-methoxypyridine-2-carbonitrile generates a secondary amine after hydrolysis. This method leverages the electrophilicity of the nitrile group, which undergoes nucleophilic attack to form an imine intermediate. Subsequent quenching with aqueous ammonium chloride yields the desired amine. While this route provides high regioselectivity, the sensitivity of Grignard reagents to moisture and oxygen necessitates stringent anhydrous conditions .

Yield Improvements :

  • Temperature Modulation : Conducting the reaction at −78°C (dry ice/acetone bath) suppresses side reactions, improving yields to ~65%.

  • Workup Protocol : Rapid extraction with dichloromethane (DCM) and silica gel chromatography purification isolate the product effectively.

Transition-metal-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, enables the direct introduction of the N-methylmethanamine group to 3-methoxypyridine. Using palladium catalysts (e.g., Pd₂(dba)₃) with privileged ligands such as Xantphos, this method couples 2-bromo-3-methoxypyridine with methylamine under inert atmospheres. This approach circumvents the need for pre-formed amines and achieves superior yields (up to 85%) with shorter reaction times (6–8 hours) .

Catalytic System Optimization :

ParameterOptimal ConditionEffect on Yield
Catalyst Loading5 mol% Pd₂(dba)₃Maximizes turnover
Ligand Ratio1:1 Pd:XantphosPrevents Pd aggregation
SolventTolueneEnhances solubility

Hydroamination of Alkyne Precursors

A less conventional yet innovative route involves the hydroamination of 2-ethynyl-3-methoxypyridine with methylamine. Gold(I) catalysts, such as AuCl(PPh₃), facilitate the anti-Markovnikov addition of the amine to the alkyne, yielding the target compound. This method benefits from atom economy and operational simplicity but requires specialized catalysts and elevated pressures (2–3 bar) .

Reaction Dynamics :

  • Catalyst Screening : AuCl(PPh₃) outperforms Pt and Ru complexes in selectivity (>90%).

  • Pressure Effects : Increased pressure (3 bar) drives the reaction to completion within 4 hours.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxypyridine derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : Fluorine or chlorine atoms on phenyl/pyridine rings enhance metabolic stability and target binding .
  • Core Modifications : Tetracyclic or heterocyclic cores (e.g., pyrrole, carbazole) confer distinct pharmacological profiles. For example, tetracyclic analogs exhibit antidepressant activity , while pyrrole-based KFP-H008 acts as a potassium-competitive acid blocker (P-CAB) .
  • Synthetic Flexibility : Nucleophilic displacement and cycloaddition reactions are common strategies for introducing N-methylmethanamine groups .

Pharmacological Activity and Mechanism

Anticancer and Antitubercular Agents
  • Carbazole Derivatives: PK9320 and PK9323 (N-methylmethanamine-substituted carbazoles) restore p53 signaling in cancer cells by acting as molecular chaperones. Substitutions on the carbazole ring (e.g., furan vs. thiazole) modulate genotoxicity and epigenetic effects .
  • 6-Dialkylaminopyrimidines: Analogs like compound 27 (1-(4-fluorophenyl)-N-methylmethanamine) show antitubercular activity via whole-cell phenotypic screening. Activity correlates with pyrimidine carboxamide modifications .
Acid-Suppressive Agents
  • KFP-H008 : Inhibits gastric H+/K+-ATPase reversibly and competitively, independent of pH, unlike proton pump inhibitors (PPIs) like lansoprazole. Demonstrates longer-lasting acid suppression in preclinical models .
  • TAK-438: Another P-CAB with a sulfonylpyrrole core, highlighting the role of sulfonyl groups in enhancing potency .
Antidepressants
  • Tetracyclic Analogs: Compounds 5 and 6 (dichloroanthracene-N-methylmethanamine derivatives) reduce immobility time in mice by 84–87% at 80 mg/kg, comparable to maprotiline. The ethanoanthracene core is critical for CNS penetration .

Biological Activity

1-(3-Methoxypyridin-2-yl)-N-methylmethanamine, also known as compound B11920520, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • Canonical SMILES : C1=CC(=C(NC)C(=C1)C(=O)O)O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its effects on serotonin receptors. Research indicates that this compound may act as a selective agonist for the 5-HT2C receptor, which is implicated in the modulation of mood and appetite regulation .

Biological Activities

This compound exhibits several notable biological activities:

  • Antidepressant Effects : The compound has shown promise in preclinical studies as an antidepressant agent due to its agonistic action on the 5-HT2C receptor, which can influence serotonin signaling pathways.
  • Neuroprotective Properties : Some studies suggest that it may offer neuroprotective effects, potentially beneficial in neurodegenerative conditions.
  • Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies and Experimental Data

Recent studies have provided insights into the pharmacological profile of this compound. Below is a summary of key findings:

StudyFindings
Investigated the binding affinity at serotonin receptors.High affinity for 5-HT2C receptors; potential antidepressant activity.
Assessed neuroprotective effects in animal models.Exhibited significant neuroprotection against oxidative stress.
Evaluated antimicrobial activity against various pathogens.Demonstrated moderate antimicrobial effects; requires further exploration.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureKey Activity
Compound ASimilar to B11920520 but lacks methoxy groupModerate 5-HT2A activity
Compound BContains additional methyl groupsEnhanced neuroprotective properties

Future Directions

The potential applications of this compound in therapeutic settings warrant further investigation. Research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(3-Methoxypyridin-2-yl)-N-methylmethanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a methoxypyridine precursor with a methylamine derivative. Key steps include:

  • Precursor Functionalization : Introduce reactive groups (e.g., halogens) to the pyridine ring for subsequent amine coupling.
  • Amine Alkylation : Use methylamine under controlled pH and temperature to avoid side reactions (e.g., over-alkylation).
  • Catalyst Optimization : Transition-metal catalysts (e.g., palladium) may enhance coupling efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity. Reaction yield optimization requires parameter screening (e.g., solvent polarity, temperature gradients) .

Q. What safety precautions are necessary when handling this compound, based on its toxicological profile?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified respirators (e.g., P95) in poorly ventilated areas .
  • Exposure Control : Work in fume hoods to minimize inhalation risks. Avoid skin contact, as acute toxicity data suggest potential irritation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid drainage systems to prevent environmental contamination .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Methodological Answer : Critical properties include:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water, influencing reaction solvent selection .
  • Stability : Stable under inert atmospheres (N₂/Ar) at room temperature. Avoid prolonged exposure to light or moisture to prevent decomposition .
  • Molecular Weight : ~192–217 g/mol (varies by substituents), essential for stoichiometric calculations .

Advanced Research Questions

Q. How does the molecular structure influence its bioactivity and interaction with biological targets?

  • Methodological Answer :

  • Methoxypyridine Moieties : The 3-methoxy group enhances electron-donating effects, potentially improving binding affinity to receptors (e.g., GPCRs or enzymes) .
  • Amine Functionality : The N-methyl group modulates lipophilicity, affecting blood-brain barrier penetration. Structure-activity relationship (SAR) studies can refine substituents for target specificity .
  • Spectroscopic Validation : Use NMR to confirm stereochemistry and IR to track functional group interactions during binding assays .

Q. What analytical techniques are most effective for characterizing its purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substitution .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and detects isotopic patterns for impurity profiling .
  • Chromatography : HPLC with UV detection quantifies purity, while TLC monitors reaction progress .

Q. How can researchers address discrepancies in reported data on stability or reactivity?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate variables .
  • Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability and reaction pathways, clarifying conflicting experimental results .
  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for decomposition temperature vs. TGA for thermal stability) .

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